An In-Depth Technical Guide to 2-Chloro-4-(diethylamino)pyrimidine (CAS No. 62968-41-6)
An In-Depth Technical Guide to 2-Chloro-4-(diethylamino)pyrimidine (CAS No. 62968-41-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the vast landscape of pyrimidine-based building blocks, 2-Chloro-4-(diethylamino)pyrimidine holds a significant position as a versatile intermediate for the synthesis of complex molecular architectures. Its distinct substitution pattern, featuring a reactive chlorine atom at the 2-position and a diethylamino group at the 4-position, offers a valuable platform for creating diverse libraries of compounds for screening and development. This guide provides a comprehensive overview of 2-Chloro-4-(diethylamino)pyrimidine, including its chemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety information.
Physicochemical Properties and Spectroscopic Data
2-Chloro-4-(diethylamino)pyrimidine is typically a colorless to yellow liquid or semi-solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 62968-41-6 | [2] |
| Molecular Formula | C₈H₁₂ClN₃ | [2] |
| Molecular Weight | 185.66 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
While extensive, publicly available experimental spectroscopic data is limited, predicted mass spectrometry data from PubChemLite suggests the following adducts: [M+H]⁺ at m/z 186.07926 and [M+Na]⁺ at m/z 208.06120.[3] Experimental data for similar pyrimidine structures can provide insights into the expected spectral characteristics.[4][5][6]
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 2-Chloro-4-(diethylamino)pyrimidine is most commonly achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with diethylamine. The greater reactivity of the chlorine atom at the C-4 position of the pyrimidine ring compared to the C-2 position directs the regioselectivity of the reaction.
Experimental Protocol:
Materials:
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2,4-Dichloropyrimidine
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Diethylamine
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Triethylamine (or another suitable base)
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Anhydrous ethanol (or another suitable polar aprotic solvent)
-
Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloropyrimidine (1 equivalent) in anhydrous ethanol.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of diethylamine (1 equivalent) in anhydrous ethanol to the cooled solution.
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Add triethylamine (1.5 equivalents) dropwise to the reaction mixture to act as an acid scavenger.
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Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield 2-Chloro-4-(diethylamino)pyrimidine.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol is a common choice as it readily dissolves the reactants and is relatively inert under the reaction conditions.
-
Temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the substitution to occur at a reasonable rate.
-
Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
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Work-up: The aqueous work-up with sodium bicarbonate removes any remaining acidic byproducts, and the extraction with dichloromethane isolates the desired product.
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Purification: Column chromatography is a standard method for purifying organic compounds and is effective in separating the product from any unreacted starting materials or byproducts.
Applications in Drug Discovery and Research
2-Chloro-4-(diethylamino)pyrimidine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom at the C-2 position can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This sequential substitution strategy is a powerful tool for generating libraries of compounds for high-throughput screening.
Safety and Handling
2-Chloro-4-(diethylamino)pyrimidine should be handled with care in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. Retrieved from [Link]
- Sharma, Y. A. (1995). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 7(3), 527-530.
- Chinese Patent CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
Request PDF. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]
- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.
-
NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
- Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(1-2), 83-90.
-
NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook. Retrieved from [Link]
- da Silva, J. L., da Silva, A. B. F., de Oliveira, A. S., de Oliveira, R. S., de Oliveira, M. C. F., & de Oliveira, R. B. (2018). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
-
PubChemLite. (n.d.). 2-chloro-4-(diethylamino)pyrimidine (C8H12ClN3). Retrieved from [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. A. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1464.
- Chinese Patent CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-4-(diethylamino)pyrimidine | 62968-41-6 [sigmaaldrich.com]
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- 4. asianpubs.org [asianpubs.org]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
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